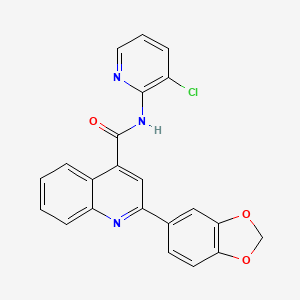
2-(1,3-benzodioxol-5-yl)-N-(3-chloropyridin-2-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-CHLOROPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline carboxamides This compound is characterized by the presence of a benzodioxole group, a chloropyridinyl group, and a quinoline carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-CHLOROPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Intermediate: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Chloropyridinyl Intermediate: This involves the chlorination of pyridine to introduce the chlorine atom at the desired position.
Quinoline Carboxamide Formation: The final step involves coupling the benzodioxole and chloropyridinyl intermediates with a quinoline carboxylic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-CHLOROPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could yield various substituted pyridines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activity or receptor binding.
Medicine: As a potential therapeutic agent, particularly in the treatment of diseases where inhibition of specific enzymes or receptors is beneficial.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
作用機序
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-CHLOROPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE would depend on its specific molecular targets. Typically, compounds of this nature might act by:
Inhibiting Enzymes: Binding to the active site of an enzyme and preventing substrate access.
Receptor Antagonism: Binding to a receptor and blocking its activation by endogenous ligands.
Signal Transduction Modulation: Interfering with intracellular signaling pathways.
類似化合物との比較
Similar Compounds
2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-CHLOROPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE: can be compared with other quinoline carboxamides, such as:
Uniqueness
The uniqueness of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-CHLOROPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which can confer unique binding properties and biological activities compared to other similar compounds.
特性
分子式 |
C22H14ClN3O3 |
|---|---|
分子量 |
403.8 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-N-(3-chloropyridin-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H14ClN3O3/c23-16-5-3-9-24-21(16)26-22(27)15-11-18(25-17-6-2-1-4-14(15)17)13-7-8-19-20(10-13)29-12-28-19/h1-11H,12H2,(H,24,26,27) |
InChIキー |
OGGLYWNAQRPWKK-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NC5=C(C=CC=N5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2-Methoxyphenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B14952041.png)
![N-benzyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952052.png)
![2-Hydroxy-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14952053.png)
![Ethyl 4-(4-tert-butylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14952057.png)
![4-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B14952066.png)
![6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952067.png)
![{1-[(4-fluorophenyl)methyl]-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d] pyridino[1,2-a]pyrimidin-3-yl)}-N-(3-methoxypropyl)carboxamide](/img/structure/B14952071.png)
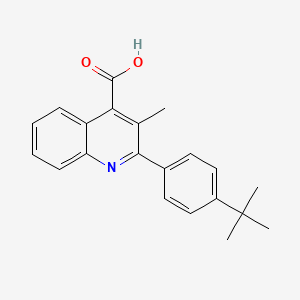
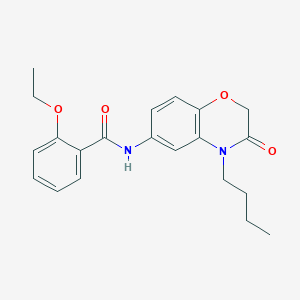
![2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B14952095.png)
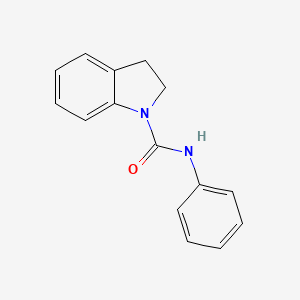
![2-anilino-N'-[(1E)-1H-indol-3-ylmethylene]acetohydrazide](/img/structure/B14952101.png)
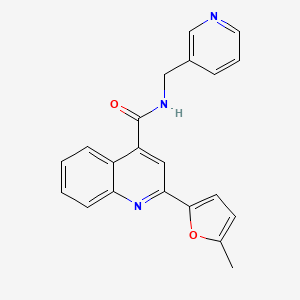
![6-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B14952112.png)
